molecular formula C17H23NO4 B13008495 (3S)-1-Benzyl2-tert-butyl3-methylazetidine-1,2-dicarboxylate

(3S)-1-Benzyl2-tert-butyl3-methylazetidine-1,2-dicarboxylate

Katalognummer: B13008495
Molekulargewicht: 305.4 g/mol
InChI-Schlüssel: ZZFWRZSHBYEUIG-NBFOIZRFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3S)-1-Benzyl2-tert-butyl3-methylazetidine-1,2-dicarboxylate is a complex organic compound with a unique structure that includes a benzyl group, a tert-butyl group, and a methylazetidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-1-Benzyl2-tert-butyl3-methylazetidine-1,2-dicarboxylate typically involves multiple steps, including the formation of the azetidine ring and the introduction of the benzyl and tert-butyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions, followed by the addition of the benzyl and tert-butyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving consistent quality in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

(3S)-1-Benzyl2-tert-butyl3-methylazetidine-1,2-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Wissenschaftliche Forschungsanwendungen

(3S)-1-Benzyl2-tert-butyl3-methylazetidine-1,2-dicarboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (3S)-1-Benzyl2-tert-butyl3-methylazetidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(3S)-1-Benzyl2-tert-butyl3-methylazetidine-1,2-dicarboxylate is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industry .

Eigenschaften

Molekularformel

C17H23NO4

Molekulargewicht

305.4 g/mol

IUPAC-Name

1-O-benzyl 2-O-tert-butyl (3S)-3-methylazetidine-1,2-dicarboxylate

InChI

InChI=1S/C17H23NO4/c1-12-10-18(14(12)15(19)22-17(2,3)4)16(20)21-11-13-8-6-5-7-9-13/h5-9,12,14H,10-11H2,1-4H3/t12-,14?/m0/s1

InChI-Schlüssel

ZZFWRZSHBYEUIG-NBFOIZRFSA-N

Isomerische SMILES

C[C@H]1CN(C1C(=O)OC(C)(C)C)C(=O)OCC2=CC=CC=C2

Kanonische SMILES

CC1CN(C1C(=O)OC(C)(C)C)C(=O)OCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.